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Compound of Interest

Compound Name: 1-(4-Ethylphenyl)ethanol

Cat. No.: B2532589

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic data for 1-(4-
Ethylphenyl)ethanol, a key organic compound with applications in various research and
development sectors. This document presents available spectroscopic data, outlines detailed
experimental protocols for data acquisition, and includes a logical workflow for spectroscopic

analysis.

Note on Data Availability: Extensive searches for experimentally obtained spectroscopic data
for 1-(4-Ethylphenyl)ethanol yielded incomplete results. Therefore, the Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopic data presented herein are for the closely
related analog, (S)-1-(4-Methylphenyl)ethanol. This compound differs only by the substitution of
a methyl group for the ethyl group on the phenyl ring and is expected to exhibit very similar
spectroscopic properties. The mass spectrometry data is presented as a predicted
fragmentation pattern based on the general behavior of secondary benzylic alcohols.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR data provided are for (S)-1-(4-Methylphenyl)ethanol and were obtained in
deuterated chloroform (CDCIs) at 400 MHz and 100 MHz, respectively.
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Table 1: *H NMR Spectroscopic Data for (S)-1-(4-Methylphenyl)ethanol

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
7.26 d 2H 7.2 Ar-H
7.16 d 2H 7.6 Ar-H
4.85 q 1H 4.8 CH(OH)CHs
2.35 S 3H - Ar-CHs
191 S 1H - OH
1.48 d 3H 6.4 CH(OH)CHs

Table 2: 13C NMR Spectroscopic Data for (S)-1-(4-Methylphenyl)ethanol

Chemical Shift (8) ppm Assighment
142.9 Ar-C

137.2 Ar-C

129.2 Ar-CH

125.4 Ar-CH

70.3 CH(OH)CH:s
25.1 CH(OH)CHs
211 Ar-CHs

Infrared (IR) Spectroscopy

The IR data presented is for a thin film of (S)-1-(4-Methylphenyl)ethanol.

Table 3: IR Spectroscopic Data for (S)-1-(4-Methylphenyl)ethanol

© 2025 BenchChem. All rights reserved.

2/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2532589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

3364 Strong, Broad O-H stretch

1514 Medium C=C aromatic stretch
1451 Medium C-H bend

1089 Strong C-O stretch

C-H out-of-plane bend (para-

817 Strong ) )
disubstituted)

728 Medium C-H out-of-plane bend

Mass Spectrometry (MS)

Experimentally determined mass spectral data for 1-(4-Ethylphenyl)ethanol was not available
in the conducted searches. The following table presents a predicted fragmentation pattern
based on electron ionization (EI) of the parent molecule (C10H140, Molecular Weight: 150.22
g/mol ) and the known fragmentation of secondary alcohols.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 1-(4-Ethylphenyl)ethanol
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miz Predicted Fragment lon Notes

150 [C10H140]* Molecular lon (M%)

Loss of a methyl group from
135 [M - CHs]* the ethyl group or the ethanol
moiety.

Loss of water, common for

132 [M - H20]*
alcohols.
Loss of the ethyl group from
121 [M - C2Hs]* ]
the phenyl ring.
107 [C7H7O]* Benzylic cleavage.
105 [C7Hs0]* Further fragmentation.
Tropylium ion, common in
91 [C7H7]* compounds with a benzyl
group.
43 [C2H30]* or [C3H7]* Fragments from the side chain.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain *H and 3C NMR spectra of 1-(4-Ethylphenyl)ethanol.

Materials:

1-(4-Ethylphenyl)ethanol sample (5-10 mg for *H, 20-50 mg for 13C)

Deuterated chloroform (CDCIs)

NMR tube (5 mm diameter)

Pasteur pipette and bulb
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e Small vial

» Cotton or glass wool

Procedure:

e Sample Preparation:

[e]

Weigh the appropriate amount of 1-(4-Ethylphenyl)ethanol into a clean, dry vial.

Add approximately 0.6-0.7 mL of CDClIs to the vial and gently swirl to dissolve the sample
completely.

Place a small plug of cotton or glass wool into a Pasteur pipette.

Filter the solution through the plugged pipette directly into a clean, dry NMR tube to
remove any particulate matter.

Cap the NMR tube securely.

e Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth according to the
spectrometer's gauge.

Place the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the CDCls.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

o Data Acquisition:

o

'H NMR:

» Acquire a standard one-dimensional proton spectrum.
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» Typical parameters: 90° pulse, spectral width of 12-16 ppm, acquisition time of 2-4
seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

o 13C NMR:
» Acquire a standard one-dimensional carbon spectrum with proton decoupling.

» Typical parameters: 30-45° pulse, spectral width of 200-250 ppm, acquisition time of 1-2
seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a
good signal-to-noise ratio (may range from hundreds to thousands).

o Data Processing:
o Apply a Fourier transform to the acquired free induction decays (FIDs).
o Phase the resulting spectra.

o Calibrate the chemical shift scale using the residual solvent peak of CDCls (& 7.26 ppm for
1H) or tetramethylsilane (TMS) if added (& 0.00 ppm). For 13C, the CDCIs triplet is centered
at o 77.16 ppm.

o Integrate the peaks in the *H NMR spectrum.

o Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign
the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid 1-(4-Ethylphenyl)ethanol.

Materials:

1-(4-Ethylphenyl)ethanol sample

FTIR spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Pasteur pipette and bulb
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e Solvent for cleaning (e.g., acetone or isopropanol)
o Kimwipes

Procedure (Thin Film Method):

e Sample Preparation:

o Ensure the salt plates are clean and dry. If necessary, clean them with a suitable solvent
and a Kimwipe, avoiding contact with water.

o Using a Pasteur pipette, place one or two drops of the 1-(4-Ethylphenyl)ethanol sample
onto the center of one salt plate.

o Carefully place the second salt plate on top, allowing the liquid to spread into a thin,
uniform film between the plates. Avoid trapping air bubbles.

o Data Acquisition:
o Place the salt plate assembly into the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty sample compartment to subtract
atmospheric and instrumental interferences.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

» Data Processing:

o The spectrometer software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the significant absorption bands (peaks) in the spectrum.

o Correlate the observed absorption bands with specific functional groups and bond
vibrations in the molecule.

Mass Spectrometry (MS)
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Objective: To obtain an electron ionization (EI) mass spectrum of 1-(4-Ethylphenyl)ethanol.

Materials:

1-(4-Ethylphenyl)ethanol sample

Gas chromatograph-mass spectrometer (GC-MS) system

Microsyringe

Solvent for sample dilution (e.g., dichloromethane or methanol)

Procedure:

e Sample Preparation:

o Prepare a dilute solution of 1-(4-Ethylphenyl)ethanol in a volatile solvent (e.g., 1 mg/mL
in dichloromethane).

e Instrument Setup:

o

Set up the GC with an appropriate column (e.g., a non-polar capillary column) and
temperature program to ensure good separation and peak shape.

o

Set the MS to operate in electron ionization (EI) mode.

[¢]

Typical El source parameters: electron energy of 70 eV, ion source temperature of 200-
250 °C.

[¢]

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

o Data Acquisition:

o Inject a small volume (e.g., 1 pL) of the prepared solution into the GC-MS system.

o The sample will be vaporized, separated by the GC, and introduced into the MS ion
source.

o The mass spectrometer will record the mass spectra of the eluting components.
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» Data Processing:

o Identify the peak in the total ion chromatogram (TIC) corresponding to 1-(4-
Ethylphenyl)ethanol.

o Extract the mass spectrum for this peak.
o Identify the molecular ion peak (M™*).

o Analyze the fragmentation pattern by identifying the major fragment ions and their relative

abundances.

o Propose fragmentation pathways to explain the observed fragment ions, which can help
confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
compound like 1-(4-Ethylphenyl)ethanol.
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Workflow for Spectroscopic Analysis of 1-(4-Ethylphenyl)ethanol
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Dissolve in  [Prepare as
CDCls Thin Film

Inject into
GC-MS

Spectroscopic Techniques
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IR Spectroscopy

(*H and 13C) (El
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Multiplicities Absorption Frequencies Molecular lon
Integration (Functional Groups) Fragmentation Pattern
Coupling Constants

Structural Confirmation of
1-(4-Ethylphenyl)ethanol

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of 1-(4-Ethylphenyl)ethanol.

 To cite this document: BenchChem. [Spectroscopic Data of 1-(4-Ethylphenyl)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2532589#1-4-ethylphenyl-ethanol-spectroscopic-
data-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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